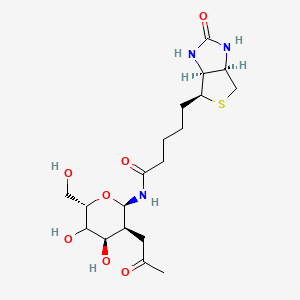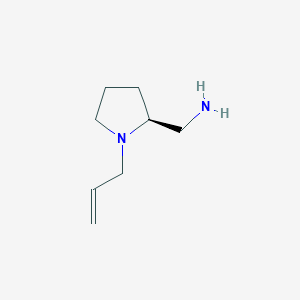
(R)-2-Amino-3-(thiophen-3-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid derivatives can be achieved through various methods. One method involves a one-pot, three-component reaction of L-cysteine with ammonium thiocyanate in the presence of various acid chlorides under solvent-free conditions, yielding excellent results. These compounds can further be converted to (R)-2-thioxothiazolidine-4-carboxylic acid in water under reflux conditions (Mohebat & Kafrizi, 2014). Another approach includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding undesirable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, such as 3-amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, demonstrates interesting conformations. For instance, the partially saturated ring adopts a twisted half-boat conformation, providing insights into the structural flexibility of these compounds (Al-Youbi et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving (R)-2-Amino-3-(thiophen-3-yl)propanoic acid and its derivatives are diverse. Recyclization reactions, for example, have been observed with cyanoacetic acid derivatives, leading to the formation of novel compounds with potential for further chemical exploration (Shipilovskikh & Rubtsov, 2020).
Scientific Research Applications
Platinum Complexes with Potential Dual Action : Riccardi et al. (2019) synthesized novel platinum complexes using an alanine-based amino acid derivative, demonstrating potential for dual action in cancer therapy due to the presence of both the metal center and the amino acid moiety. These complexes showed moderate cytotoxic activity on cancer cells and were capable of binding DNA sequences (Riccardi et al., 2019).
Synthesis of Salts for Drug Manufacture : A study by Safonov et al. (2017) focused on the synthesis and structural confirmation of salts derived from 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds have potential applications in the manufacture of new drugs (Safonov et al., 2017).
Racemic Synthesis with Thiophene Nucleus : Kitagawa et al. (2004) reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, with a focus on those containing a thiophene nucleus. This synthesis approach yielded high efficiency and avoided hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).
Enantioselective Synthesis for Neuroexcitant Analogues : Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of a neuroexcitant, highlighting the relevance of such derivatives in neurological research (Pajouhesh et al., 2000).
One-Pot Synthesis of Derivatives : Mohebat and Kafrizi (2014) achieved the synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives through a one-pot reaction. These compounds were further converted to (R)-2-thioxothiazolidine-4-carboxylic acid, showing the potential for efficient synthesis processes (Mohebat & Kafrizi, 2014).
Biocatalysis in Continuous-Flow Modes : Bartha-Vári et al. (2015) used carboxylated single-walled carbon nanotubes for immobilizing phenylalanine ammonia-lyase, which was then applied for the kinetic resolution of racemic 2-amino-3-(thiophen-2-yl)propanoic acid. This study showcased the use of biocatalysis in both batch and continuous-flow modes for stereoselective transformations (Bartha-Vári et al., 2015).
Safety And Hazards
The safety information for “®-2-Amino-3-(thiophen-3-yl)propanoic acid” includes the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(2R)-2-amino-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZSAUUYAGTMS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(thiophen-3-yl)propanoic acid | |
CAS RN |
152612-27-6 | |
| Record name | beta-3-Thienyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-3-THIENYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-Chloro-2-(4-chloro-3-trifluoroMethyl-benzenesulfonylaMino)-phenoxy]-3-Methoxy-N-(2-piperidin-1-](/img/no-structure.png)
![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)



![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)